9H-Fluorène-2-ol

Vue d'ensemble

Description

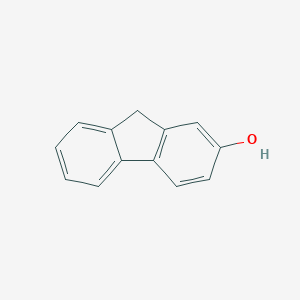

9H-Fluoren-2-ol, also known as 2-Hydroxyfluorene, is a chemical compound with the molecular formula C13H10O. It is a member of the class of hydroxyfluorenes, characterized by a hydroxy group attached to the fluorene structure. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Applications De Recherche Scientifique

Photonic Applications

Organic Light-Emitting Diodes (OLEDs)

9H-Fluoren-2-ol derivatives have been synthesized and characterized for their potential use in OLEDs. A study demonstrated that compounds based on 9H-fluoren-2-ol exhibit strong fluorescence properties, making them suitable candidates for light-emitting applications. The synthesized materials showed promising photophysical characteristics, including high quantum yields and stability under thermal stress, which are essential for efficient OLED performance .

Fluorescent Probes for Bioimaging

The compound has been utilized in the development of fluorescent probes for bioimaging techniques such as two-photon fluorescence microscopy (2PFM). These probes are designed with donor-π-acceptor (D-π-A) structures that enhance their photophysical properties. The incorporation of 9H-fluoren-2-ol into these structures has led to significant improvements in two-photon absorption cross-sections, facilitating high-resolution imaging of cellular structures . The ability to visualize endosomes in living cells using these probes highlights their potential for biomedical applications.

Antimicrobial Activity

Recent research has explored the synthesis of fluorenyl-hydrazinthiazole derivatives containing the 9H-fluoren-2-ol moiety. These compounds were evaluated for their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications of the fluorenyl structure can lead to new antimicrobial agents . This opens up possibilities for developing novel therapeutics targeting resistant bacterial strains.

Nonlinear Optical Materials

9H-Fluoren-2-ol is also being investigated for its nonlinear optical (NLO) properties. Research has shown that when incorporated into specific molecular frameworks, it can enhance the NLO response, which is crucial for applications in optical data storage and telecommunications. The synthesis of various derivatives has revealed a correlation between structural modifications and improved NLO behavior, making it a valuable component in the design of advanced optical materials .

Material Science Innovations

The compound serves as an intermediate in the synthesis of robust materials with unique properties. For instance, spirofluorene derivatives have been developed using 9H-fluoren-2-ol as a building block. These materials are noted for their thermal stability and mechanical strength, which are desirable traits for various industrial applications .

Summary Table of Applications

Mécanisme D'action

Target of Action

The primary targets of 9H-Fluoren-2-ol, also known as 2-Hydroxyfluorene, are currently unknown

Mode of Action

It is known that the lipophilicity of 9h-fluoren-2-ol (logp 24) is higher than that of drugs like modafinil (LogP 17) and amphetamine (LogP 18), suggesting that it may penetrate the blood-brain barrier more readily .

Pharmacokinetics

The lipophilicity of 9h-fluoren-2-ol suggests that it may have good bioavailability and may readily cross biological membranes, including the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 9H-Fluoren-2-ol. For example, the compound’s lipophilicity suggests that it may be influenced by the lipid composition of tissues and cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-2-ol typically involves the reduction of 9-fluorenone. One common method is the reduction using sodium borohydride in ethanol. The reaction proceeds as follows:

- Dissolve 9-fluorenone in warm ethanol.

- Add sodium borohydride solution dropwise to the mixture.

- Allow the reaction to proceed, resulting in the formation of 9H-Fluoren-2-ol .

Industrial Production Methods: Industrial production of 9H-Fluoren-2-ol may involve similar reduction processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may include purification steps such as recrystallization to obtain high-purity 9H-Fluoren-2-ol.

Analyse Des Réactions Chimiques

Types of Reactions: 9H-Fluoren-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fluorenone using oxidizing agents like chromic acid.

Reduction: Further reduction can yield dihydrofluorene derivatives.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Fluorenone.

Reduction: Dihydrofluorene derivatives.

Substitution: Various substituted fluorenes depending on the reagents used.

Comparaison Avec Des Composés Similaires

9H-Fluoren-9-ol: Another hydroxyfluorene with the hydroxy group at a different position.

Fluorenone: The oxidized form of hydroxyfluorenes.

Dihydrofluorene: Reduced derivatives of fluorene.

Uniqueness: 9H-Fluoren-2-ol is unique due to its specific hydroxy group position, which influences its reactivity and applications. Its potential biological activities and industrial uses further distinguish it from other similar compounds .

Activité Biologique

9H-Fluoren-2-ol, also known as 9,9-diphenyl-9H-fluoren-2-ol, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of 9H-Fluoren-2-ol consists of a fluorene backbone with a hydroxyl group at the 2-position, which enhances its reactivity and interaction with biological molecules. The presence of two phenyl groups contributes to its stability and electronic properties, making it suitable for various applications.

The biological activity of 9H-Fluoren-2-ol is largely attributed to its ability to form hydrogen bonds through the hydroxyl group, allowing it to interact with various biomolecules. This interaction can influence several biochemical pathways, including:

- Antimicrobial Activity : The compound has been shown to exhibit antimicrobial properties against various bacteria and fungi. For instance, derivatives of fluorenone related to 9H-Fluoren-2-ol have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Antiproliferative Effects : Studies indicate that some derivatives possess antiproliferative activity, suggesting potential applications in cancer therapy. For example, specific fluorenone derivatives have been reported to inhibit the growth of cancer cell lines .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of 9H-Fluoren-2-ol and its derivatives:

Case Studies

-

Antimicrobial Activity Against Staphylococcus aureus :

A study synthesized several fluorenone derivatives that showed enhanced antimicrobial activity when combined with iron oxide nanoparticles. These compounds demonstrated significant inhibition against Staphylococcus aureus, indicating their potential for developing novel antimicrobial strategies . -

Cytotoxicity in Cancer Cells :

Research involving fluorenone analogs revealed that certain compounds exhibited cytotoxic effects on breast cancer cell lines. The mechanism was linked to the induction of apoptosis, making them promising candidates for further development in cancer therapeutics . -

Structure-Activity Relationship Studies :

Investigations into the structure-activity relationship (SAR) of fluorenone derivatives showed that modifications at specific positions significantly impacted their biological activity. For example, introducing different substituents on the phenyl rings altered both antimicrobial and antiproliferative effects .

Propriétés

IUPAC Name |

9H-fluoren-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOIAPGLORMKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047569 | |

| Record name | 2-Hydroxyfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyfluorene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2443-58-5 | |

| Record name | 2-Hydroxyfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2443-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002443585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Fluoren-2-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluoren-2-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY FLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7588WEA3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyfluorene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 °C | |

| Record name | 2-Hydroxyfluorene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-hydroxyfluorene considered a valuable biomarker for assessing exposure to polycyclic aromatic hydrocarbons (PAHs)?

A1: 2-OHFLU is a metabolite of fluorene, a PAH commonly found in environmental and occupational settings. Measuring urinary 2-OHFLU levels provides a reliable indication of recent fluorene exposure. [, , , , , , , , ]

Q2: How do 2-hydroxyfluorene levels differ between smokers and non-smokers?

A2: Studies consistently show significantly higher urinary 2-OHFLU concentrations in smokers compared to non-smokers. This difference highlights the significant contribution of tobacco smoke to overall PAH exposure. [, , , , , ]

Q3: Can passive smoking also lead to elevated 2-hydroxyfluorene levels?

A3: Yes, research indicates that passive smoking, particularly in pregnant women, can contribute to elevated urinary concentrations of 2-OHFLU and other PAH metabolites. []

Q4: Are there occupational groups with particularly high 2-hydroxyfluorene levels?

A4: Occupations involving exposure to combustion products or specific industrial processes often exhibit higher 2-OHFLU levels. These include coke oven workers, asphalt workers, grill workers, and those in the printing, wood, and craft manufacturing industries. [, , , , , , ]

Q5: What other factors can influence urinary 2-hydroxyfluorene levels?

A5: Besides smoking and occupation, factors such as diet, residential proximity to pollution sources (e.g., traffic, industrial areas), and individual metabolic variations can influence urinary 2-OHFLU concentrations. [, , , , , ]

Q6: Which other urinary PAH metabolites are often measured alongside 2-hydroxyfluorene?

A6: Researchers frequently measure 2-OHFLU in conjunction with other PAH metabolites like 1-hydroxypyrene, 1- and 2-hydroxynaphthalene, and various hydroxyphenanthrene metabolites to gain a more comprehensive understanding of PAH exposure. [, , , , , , , , , ]

Q7: What analytical techniques are commonly used to measure 2-hydroxyfluorene in urine?

A7: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely employed method for quantifying 2-OHFLU in urine samples. Other techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS). [, , , , , , , , ]

Q8: How are urine samples typically prepared before analyzing for 2-hydroxyfluorene?

A8: Urine sample preparation usually involves enzymatic hydrolysis to cleave conjugates (glucuronide and/or sulfate) followed by solid-phase extraction (SPE) using cartridges like Oasis HLB or C18 to isolate and concentrate 2-OHFLU before analysis. [, , , , ]

Q9: What are the potential health effects associated with exposure to fluorene and its metabolite 2-hydroxyfluorene?

A9: While fluorene itself is not classified as carcinogenic, some studies suggest that exposure to PAHs, including fluorene, may increase the risk of certain cancers, respiratory issues, and adverse reproductive outcomes. More research is needed to fully understand the specific health impacts of 2-OHFLU. [, , , , , , ]

Q10: Can 2-hydroxyfluorene impact lung function?

A11: Research has shown a possible link between higher levels of 2-OHFLU and reduced lung function parameters, including forced expiratory volume in one second (FEV1) and forced vital capacity (FVC). []

Q11: Is there a connection between 2-hydroxyfluorene and systemic inflammation?

A12: One study indicated a positive correlation between 2-OHFLU levels and a systemic immune-inflammation index, suggesting a potential role for systemic inflammation in mediating the association between fluorene exposure and COPD risk. []

Q12: Does 2-hydroxyfluorene affect semen quality?

A13: While limited, some studies suggest a potential association between PAH exposure, including 2-OHFLU, and alterations in semen parameters like sperm concentration and motility. More research is needed to confirm these findings. [, ]

Q13: What is the molecular formula and weight of 2-hydroxyfluorene?

A13: The molecular formula of 2-hydroxyfluorene is C13H10O, and its molecular weight is 182.22 g/mol.

Q14: What are the key spectroscopic properties of 2-hydroxyfluorene?

A15: 2-OHFLU exhibits characteristic fluorescence properties, allowing for sensitive detection using fluorescence-based analytical techniques. Specific excitation and emission wavelengths may vary depending on the solvent and analytical conditions. [, , , ]

Q15: What is known about the environmental fate and degradation of fluorene and its metabolites like 2-hydroxyfluorene?

A16: PAHs like fluorene can persist in the environment and undergo various degradation processes, including biodegradation by microorganisms and photodegradation. Understanding the environmental fate of 2-OHFLU is important for assessing potential ecological risks. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.